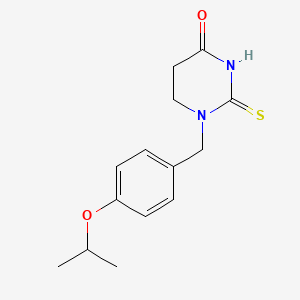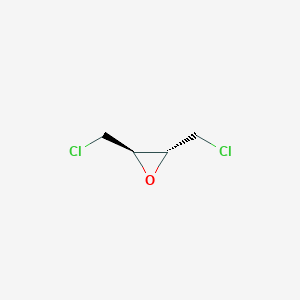
trans-1,4-Dichloro-2,3-epoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,4-Dichloro-2,3-epoxybutane: is an organic compound with the molecular formula C₄H₆Cl₂O It is a halogenated epoxide, characterized by the presence of two chlorine atoms and an epoxide ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dichloro-2,3-epoxybutane typically involves the reaction of butadiene with chlorine and oxygen. The process can be carried out using various catalysts, such as aluminum, zinc, and magnesium organometallics, which facilitate the formation of the epoxide ring . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of butadiene followed by epoxidation. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and purity of the final product .
化学反応の分析
Types of Reactions: trans-1,4-Dichloro-2,3-epoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as sodium methoxide.
Polymerization: The compound can polymerize in the presence of catalysts or when heated, forming polyethers.
Reactions with Acids and Bases: It reacts with acids and bases, leading to the formation of different products.
Common Reagents and Conditions:
Sodium Methoxide: Used in substitution reactions to replace chlorine atoms.
Catalysts: Aluminum, zinc, and magnesium organometallics are commonly used in polymerization reactions.
Major Products:
Polyethers: Formed through polymerization reactions.
Substituted Epoxides: Resulting from substitution reactions with nucleophiles.
科学的研究の応用
Chemistry: trans-1,4-Dichloro-2,3-epoxybutane is used in the synthesis of polyethers, which have applications in the production of flame-resistant plastics, fibers, films, and coatings .
Biology and Medicine: The compound’s reactivity makes it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and flame resistance .
作用機序
The mechanism of action of trans-1,4-Dichloro-2,3-epoxybutane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure of the epoxide, making it highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
cis-1,4-Dichloro-2,3-epoxybutane: The cis isomer of the compound, which has different spatial arrangement of chlorine atoms.
Epichlorohydrin: Another halogenated epoxide with similar reactivity but different molecular structure.
Uniqueness: trans-1,4-Dichloro-2,3-epoxybutane is unique due to its specific arrangement of chlorine atoms and the epoxide ring, which imparts distinct chemical properties and reactivity compared to its cis isomer and other halogenated epoxides .
特性
CAS番号 |
45467-40-1 |
|---|---|
分子式 |
C4H6Cl2O |
分子量 |
140.99 g/mol |
IUPAC名 |
(2R,3R)-2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |
InChIキー |
VUSYFNXNYLAECV-IMJSIDKUSA-N |
異性体SMILES |
C([C@H]1[C@@H](O1)CCl)Cl |
正規SMILES |
C(C1C(O1)CCl)Cl |
関連するCAS |
38723-45-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


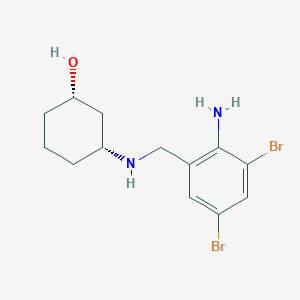
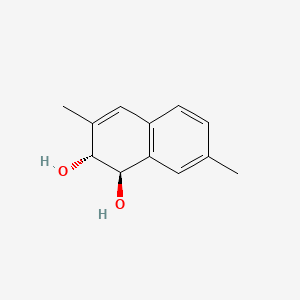
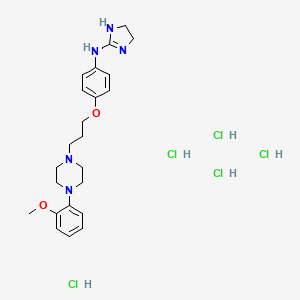
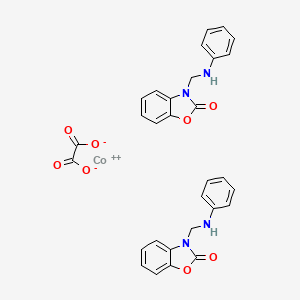
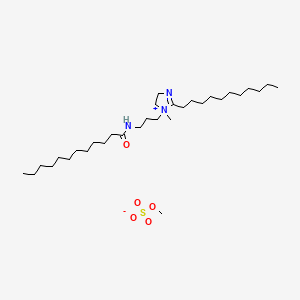
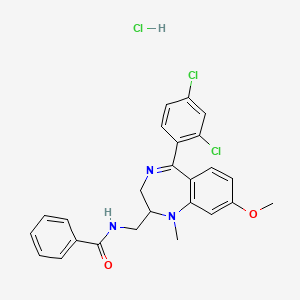
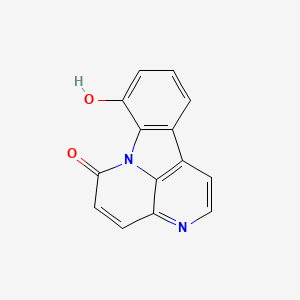

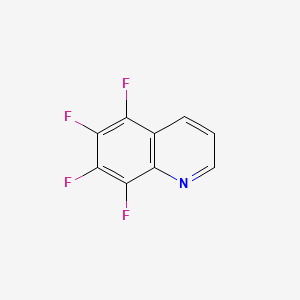
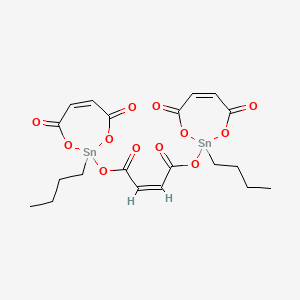

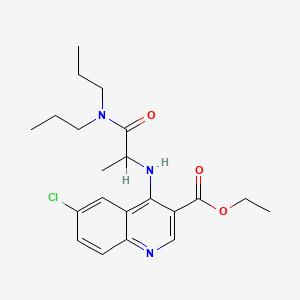
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)
